Tolnidamine

Description

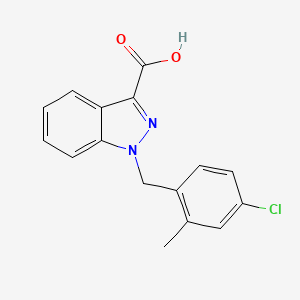

structure given in first source

Structure

3D Structure

Properties

CAS No. |

50454-68-7 |

|---|---|

Molecular Formula |

C16H13ClN2O2 |

Molecular Weight |

300.74 g/mol |

IUPAC Name |

1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-8-12(17)7-6-11(10)9-19-14-5-3-2-4-13(14)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21) |

InChI Key |

IWKDFIXLGQOEKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

50454-68-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 283448; NSC-283448; NSC283448; Tolnidamine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tolnidamine in Spermatogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, a derivative of indazole-3-carboxylic acid, and its more extensively studied analogue, adjudin, represent a class of non-hormonal compounds with potent anti-spermatogenic properties. Their primary mechanism of action is the targeted disruption of cell adhesion between Sertoli cells and developing germ cells, particularly elongating spermatids, within the seminiferous epithelium. This leads to the premature release (exfoliation) of these germ cells, resulting in reversible infertility. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's effects on spermatogenesis, with a focus on the insights gained from studies on its analogue, adjudin.

Core Mechanism: Disruption of Sertoli-Germ Cell Adhesion

The cornerstone of this compound's effect lies in its ability to compromise the integrity of the apical ectoplasmic specialization (apical ES), a testis-specific adherens junction. This structure is crucial for anchoring late-stage spermatids to Sertoli cells, ensuring their proper development and timely release during spermiation.

This compound and its analogues induce a cascade of events that weaken this adhesion, leading to the sloughing of spermatids into the lumen of the seminiferous tubules. Importantly, this action does not significantly affect spermatogonia, allowing for the repopulation of the seminiferous epithelium and the restoration of fertility upon cessation of treatment. This targeted action spares the hypothalamic-pituitary-gonadal axis, leaving testosterone, FSH, and LH levels largely undisturbed.

Key Signaling Pathways Modulated by this compound Analogues

Research, primarily on adjudin, has elucidated a complex network of signaling pathways that are perturbed, leading to the disruption of the apical ES. These pathways converge on the regulation of the actin cytoskeleton within Sertoli cells.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase is a critical regulator of cell adhesion and cytoskeletal organization. Adjudin has been shown to modulate the phosphorylation status of FAK at specific tyrosine residues, which in turn affects downstream signaling. The interplay between different phosphorylated forms of FAK, such as p-FAK-Tyr397 and p-FAK-Tyr407, appears to be crucial in maintaining the dynamic adhesion at the apical ES. This compound's interference with this delicate balance is a key initiating event in the disruption of spermatid adhesion.

Modulation of Actin-Regulatory Proteins

The destabilization of the apical ES is ultimately a consequence of the disorganization of the actin filament bundles. Adjudin achieves this by altering the expression and localization of several key actin-regulatory proteins:

-

Eps8 (Epidermal growth factor receptor pathway substrate 8): This protein is involved in actin capping and bundling. Adjudin has been shown to suppress the expression of Eps8 at the apical ES, which compromises the integrity of the actin filament bundles.

-

Arp2/3 Complex (Actin-Related Protein 2/3 Complex): This complex initiates the branching of actin filaments. Adjudin causes the mis-localization of Arp3, a component of this complex, leading to "unwanted" actin branching and further destabilization of the bundled actin structures at the apical ES.

-

Drebrin E: This actin-binding protein is also implicated in the adjudin-induced cytoskeletal rearrangement.

Disruption of Cell Polarity

The structural integrity of the seminiferous epithelium is dependent on the maintenance of cell polarity. Adjudin has been found to disrupt the expression and localization of polarity proteins, including:

-

PAR6 (Partitioning defective 6 homolog)

-

14-3-3 (also known as PAR5)

The loss of these proteins from the apical ES contributes to increased protein endocytosis and further destabilization of the junctional complex.

Caption: this compound/Adjudin Signaling Pathway in Sertoli Cells.

Quantitative Data on the Effects of this compound and its Analogues

The following tables summarize the quantitative effects of this compound and its analogue adjudin on key parameters of spermatogenesis and testicular function, as reported in various preclinical studies.

Table 1: Effects of this compound on Sperm Parameters in Rabbits

| Parameter | Control Group (Vehicle) | This compound (50 mg/kg/week for 150 days) | This compound (50 mg/kg/day for 150 days) |

| Sperm Density (million/mL) | 453.00 ± 65.30 | 23.60 ± 4.87 | Azoospermia (after 135 days) |

| Fertility | Unimpaired | Unimpaired | Reduced to zero |

| Sperm Motility & Morphology | Normal | Reversible impairment | Reversible impairment |

| Serum Testosterone | Unchanged | Unchanged | Unchanged |

Data from a long-term study in rabbits. Note the dose-dependent effect on sperm production, with high doses leading to irreversible inhibition.

Table 2: Effects of Adjudin on Testicular Parameters and Blood-Testis Barrier (BTB) in Rats

| Parameter | Treatment Group | Observation |

| Germ Cell Adhesion | Single oral dose (50 mg/kg) | First signs of elongated spermatid sloughing at ~6.5 hours. |

| Testis Weight | 50 mg/kg on postnatal days 11 & 13 | Significant decrease from 14-34 days post-treatment. |

| Sertoli Cell BTB Integrity (in vitro) | Adjudin treatment | Increased Transepithelial Electrical Resistance (TER), indicating a tighter barrier. |

| Protein Expression (in vitro) | Adjudin (500 ng/ml or 1 µg/ml) | Significant increase in BTB-associated proteins (Claudin-11, JAM-A, ZO-1, N-cadherin). |

| Fertility | Two doses of 50 mg/kg (one per week) | 100% infertility by ~5 weeks; fertility rebounded by ~11 weeks. |

Data compiled from various studies on adjudin in rats, highlighting its effects on germ cell adhesion, testicular weight, and the surprising strengthening of the Sertoli cell barrier.

Table 3: In Vitro Cytotoxicity of Adjudin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of Adjudin |

| A549 | Human Lung Adenocarcinoma | 63.1 µM |

| PC3 | Human Prostate Cancer | 93.0 µM |

These data are provided for context, demonstrating the compound's bioactivity, although at concentrations likely higher than those required for its anti-spermatogenic effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

In Vivo Animal Studies (Rat Model)

-

Animal Model: Adult male Sprague-Dawley rats (250-300g body weight).

-

Drug Preparation: Adjudin is suspended in 0.05% methylcellulose (w/v in sterile water) to a final concentration of 20 mg/mL.

-

Administration: A single dose of adjudin (50 mg/kg body weight) is administered by oral gavage. Control animals receive the vehicle (0.05% methylcellulose) only.

-

Time Points for Analysis: Animals are euthanized by CO2 asphyxiation at various time points post-administration (e.g., 6, 12, 24, 96 hours) to assess the progression of effects.

-

Tissue Collection and Processing:

-

Histology: Testes are collected, fixed in Bouin's solution, embedded in paraffin, sectioned (5 µm), and stained with hematoxylin and eosin for morphological analysis.

-

Immunofluorescence: Testes are embedded in OCT compound, frozen, and sectioned. Sections are fixed, permeabilized, and incubated with primary antibodies against target proteins (e.g., Eps8, Arp3, p-FAK), followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

-

Western Blotting: Testes are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined, and samples are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and HRP-conjugated secondary antibodies.

-

In Vitro Sertoli Cell Culture and Treatment

-

Cell Isolation and Culture: Primary Sertoli cells are isolated from the testes of 20-day-old rats. Cells are cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics. To obtain a pure culture, residual germ cells are lysed by hypotonic treatment.

-

Drug Treatment: Confluent Sertoli cell monolayers are treated with adjudin (e.g., 500 ng/mL or 1 µg/mL in culture medium) or vehicle control for specified time periods.

-

Analysis:

-

Western Blotting: Cell lysates are collected and processed for Western blotting as described for in vivo studies to analyze the expression of target proteins.

-

Immunofluorescence: Sertoli cells grown on glass coverslips are treated, fixed, permeabilized, and stained for target proteins as described for tissue sections.

-

Blood-Testis Barrier (BTB) Integrity Assay

-

Cell Culture: Sertoli cells are cultured on Matrigel-coated bicameral units until a functional tight junction barrier is formed.

-

Transepithelial Electrical Resistance (TER) Measurement: The integrity of the Sertoli cell barrier is monitored by measuring the TER across the cell monolayer using a voltohmmeter.

-

Treatment and Analysis: Adjudin is added to the culture medium, and TER is measured at various time points to quantify changes in barrier function.

Caption: Experimental Workflows for In Vivo and In Vitro Studies.

Conclusion and Future Directions

This compound and its analogues have a well-defined mechanism of action centered on the disruption of the apical ectoplasmic specialization in the testis. By targeting the FAK signaling pathway and downstream actin-regulatory and polarity proteins, these compounds lead to the premature exfoliation of spermatids, causing reversible infertility without systemic hormonal side effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of male contraception and reproductive biology.

Future research should focus on:

-

Improving Bioavailability: The low oral bioavailability of these compounds is a significant hurdle for clinical development. Novel drug delivery strategies are needed to enhance their efficacy.

-

Structure-Activity Relationship Studies: Further optimization of the chemical structure could lead to analogues with improved potency and a wider therapeutic window.

-

Long-term Safety Studies: Comprehensive long-term toxicology studies are essential to ensure the safety of these compounds for use as a male contraceptive.

-

Translational Studies: Bridging the gap between preclinical animal models and human clinical trials is a critical next step in the development of this compound-based contraceptives.

Molecular Targets of Tolnidamine in Testicular Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, a derivative of indazole-3-carboxylic acid, has demonstrated potent antispermatogenic effects, positioning it as a candidate for male contraception. Its mechanism of action primarily involves the disruption of the intricate cellular interactions within the seminiferous epithelium, targeting both Sertoli and germ cells. This technical guide delineates the known molecular targets of this compound in testicular cells, providing a comprehensive overview of its effects on cell adhesion, cytoskeletal integrity, and energy metabolism. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in this area.

Introduction

Spermatogenesis, the process of sperm production, is a highly orchestrated sequence of events that relies on the structural and nutritional support provided by Sertoli cells to developing germ cells. The physical association between these two cell types is critical for the progression of spermatogenesis. This compound and its analogs, such as Lonidamine, have been shown to disrupt this essential interaction, leading to the premature exfoliation of germ cells from the seminiferous epithelium and subsequent infertility. This guide explores the molecular underpinnings of this compound's action, focusing on its primary cellular targets and the downstream consequences of its activity.

Primary Cellular Targets

In vivo and in vitro studies have unequivocally identified Sertoli cells and germ cells as the primary targets of this compound within the testis.[1][2] The drug's effects are most pronounced at the interface between these two cell populations, leading to a breakdown of cell-cell adhesion and a compromise of the blood-testis barrier's integrity.

Molecular Mechanisms of Action

This compound's antispermatogenic effects are mediated through a multi-faceted mechanism that includes the disruption of cell adhesion complexes, alteration of the cytoskeleton, and impairment of cellular energy metabolism.

Disruption of Cell Adhesion and the Blood-Testis Barrier

A key molecular event in this compound-induced testicular disruption is the alteration of cell adhesion molecules, particularly at the ectoplasmic specializations—specialized adherens junctions between Sertoli cells and between Sertoli cells and spermatids.

-

Target: Plakoglobin (γ-catenin) and its interaction with α-catenin.

-

Effect: An analog of this compound, Lonidamine-ethyl ester, has been shown to cause a significant upregulation of plakoglobin and its tyrosine phosphorylation in testis lysates.[1] This phosphorylation event promotes the interaction between plakoglobin and α-catenin, leading to a remodeling of the Sertoli cell cytoskeleton and disruption of Sertoli-germ cell adhesion.[1][3]

| Parameter | Treatment | Fold Change (vs. Control) | p-value | Reference |

| Plakoglobin Protein Level | Lonidamine-ethyl ester | Significant upregulation | <0.01 | |

| Tyr-phosphorylated Plakoglobin | Lonidamine-ethyl ester | Significant upregulation | <0.01 | |

| Plakoglobin-α-catenin Interaction | Lonidamine-ethyl ester | Increased interaction | Not specified |

Cytoskeletal Disruption

This compound induces profound changes in the cytoskeletal architecture of Sertoli cells, which is critical for maintaining the structural integrity of the seminiferous epithelium and for the movement of germ cells during spermatogenesis.

-

Target: Actin microfilaments and intermediate filaments.

-

Effect: Microscopic analysis reveals a pronounced disorganization of actin microfilaments and intermediate filaments in Sertoli cells following treatment with this compound analogs. This disruption contributes to the loss of adhesion between Sertoli and germ cells.

Impairment of Energy Metabolism

This compound is known to interfere with cellular energy metabolism, a mechanism that has been extensively studied in the context of its anticancer properties but is also relevant to its effects on testicular cells.

-

Target: Mitochondrial function and ATP production.

-

Effect: Lonidamine has been shown to inhibit mitochondrial respiration and glycolysis, leading to a significant depletion of intracellular ATP. This energy deficit likely impairs the energy-dependent processes required for maintaining cell adhesion and cytoskeletal integrity in Sertoli cells.

| Cell Line | Treatment (Lonidamine) | Duration | ATP Level (% of Control) | Reference |

| MCF-7 | 50 µM | 5 h | 80.67% | |

| MCF-7 | 150 µM | 5 h | 62.78% | |

| MCF-7 | 250 µM | 5 h | 30.73% |

Induction of Germ Cell Apoptosis

The disruption of the supportive environment provided by Sertoli cells ultimately leads to the induction of apoptosis in germ cells.

-

Target: Spermatocytes and spermatids.

-

Effect: Treatment with this compound leads to a significant increase in germ cell apoptosis, contributing to the reduction in sperm count.

| Parameter | Treatment (Lonidamine) | Effect | Reference |

| Testicular Sperm Head Concentration | 100 mg/kg | ~50% reduction vs. control | |

| Intratesticular Testosterone | 100 mg/kg | Significant decrease | |

| Intratesticular Androstenedione | 100 mg/kg | Significant decrease |

Signaling Pathways

The molecular effects of this compound are likely mediated through the modulation of various signaling pathways that regulate cell adhesion, cytoskeletal dynamics, and cell survival. The precise pathways directly impacted by this compound in testicular cells are still under investigation, but the disruption of plakoglobin and its interaction with α-catenin suggests an interference with signaling cascades that control adherens junction stability.

Caption: Proposed signaling cascade of this compound in testicular cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.

Immunoblotting for Plakoglobin and Phospho-Plakoglobin

This protocol is adapted from standard Western blotting procedures and findings reported in studies on Lonidamine analogs.

-

Protein Extraction:

-

Homogenize rat testes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies:

-

Rabbit anti-plakoglobin (1:1000 dilution)

-

Mouse anti-phosphotyrosine (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect chemiluminescence using an enhanced chemiluminescence (ECL) kit and image the blot.

-

Quantify band intensities using densitometry software.

-

Caption: Workflow for Immunoblotting Analysis.

Co-Immunoprecipitation of Plakoglobin and α-catenin

This protocol describes the co-immunoprecipitation of interacting proteins from testis lysates.

-

Lysate Preparation:

-

Prepare testis lysates as described in the immunoblotting protocol, using a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear 500 µg of protein lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with 2 µg of anti-plakoglobin antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads five times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer.

-

Analyze the eluates by Western blotting as described above, using an anti-α-catenin antibody to detect the co-immunoprecipitated protein.

-

TUNEL Assay for Germ Cell Apoptosis

This is a generalized protocol for detecting DNA fragmentation in apoptotic cells within testicular tissue sections.

-

Tissue Preparation:

-

Fix testes in 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

-

TUNEL Staining:

-

Permeabilize the tissue with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

Follow the manufacturer's instructions for a commercial TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (e.g., using fluorescein-dUTP).

-

Counterstain the nuclei with DAPI.

-

-

Analysis:

-

Visualize the sections using a fluorescence microscope.

-

Quantify the number of TUNEL-positive (apoptotic) germ cells per seminiferous tubule. Express data as the apoptotic index (percentage of apoptotic cells).

-

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential in isolated testicular cells.

-

Cell Isolation and Treatment:

-

Isolate testicular cells (a mixed population of germ cells and Sertoli cells) by enzymatic digestion.

-

Plate the cells and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a positive control for depolarization (e.g., CCCP).

-

-

JC-1 Staining:

-

Incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

-

-

Analysis:

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

-

Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

-

Caption: Principle of the JC-1 mitochondrial membrane potential assay.

Cellular ATP Measurement

This protocol outlines a bioluminescence-based assay to quantify intracellular ATP levels.

-

Cell Culture and Treatment:

-

Culture Sertoli cells or a mixed population of testicular cells in a 96-well plate.

-

Treat the cells with different concentrations of this compound for the desired time.

-

-

ATP Assay:

-

Use a commercial ATP bioluminescence assay kit.

-

Lyse the cells to release ATP.

-

Add the luciferase/luciferin reagent.

-

Measure the luminescence using a plate reader.

-

-

Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the cell lysates and normalize to the total protein concentration or cell number.

-

Conclusion

This compound exerts its antispermatogenic effects by targeting fundamental cellular processes in both Sertoli and germ cells. The disruption of cell adhesion through the modulation of plakoglobin and its interaction with α-catenin, coupled with the disorganization of the cytoskeleton and the depletion of cellular energy reserves, creates an environment that is inhospitable for developing germ cells, ultimately leading to their apoptotic demise. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further elucidate the intricate molecular mechanisms of this compound and to explore its potential as a non-hormonal male contraceptive. Further research should focus on identifying the upstream signaling events that are directly initiated by this compound and on exploring the potential for reversing its effects.

References

- 1. Lonidamine-ethyl ester-mediated remodelling of the Sertoli cell cytoskeleton induces phosphorylation of plakoglobin and promotes its interaction with α-catenin at the blood-testis barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of lonidamine on testicular and epididymal proteins in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tolnidamine's Impact on Sertoli Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolinidamine, an indazole-carboxylic acid derivative and analogue of lonidamine, has demonstrated potent antispermatogenic effects, positioning it as a compound of interest for male contraception research.[1] The primary cellular targets within the seminiferous epithelium are the Sertoli and germ cells.[2] This technical guide provides an in-depth analysis of the known and inferred effects of tolnidamine on Sertoli cell function, drawing upon available data for this compound and its closely related analogue, lonidamine. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the implicated biological pathways and experimental workflows.

Introduction to this compound and its Effects on Spermatogenesis

Tolinidamine's antispermatogenic activity is characterized by a disruption of the intricate relationship between Sertoli cells and developing germ cells.[2] Administration of this compound in animal models leads to a significant reduction in sperm motility and vitality, an increase in abnormal sperm morphology, and severe oligospermia.[2] While serum testosterone levels generally remain unaltered, this compound treatment has been associated with vacuolization in Sertoli and germ cells, indicating direct cellular stress.[2] A key mechanism of action appears to be the disruption of adherens junctions between Sertoli cells and spermatids, leading to the premature exfoliation of germ cells from the seminiferous epithelium.

Quantitative Data on this compound and Lonidamine Effects

Direct quantitative data on the specific effects of this compound on Sertoli cell metabolic parameters such as lactate production, Androgen-Binding Protein (ABP) secretion, and ATP levels are limited in the currently available literature. However, studies on this compound and its analogue lonidamine provide valuable insights into their impact on spermatogenesis.

Table 1: Effects of this compound on Semen Parameters in Rabbits

| Parameter | Treatment Group | Dose | Duration | Result |

| Sperm Density | This compound | 50 mg/kg/week | 150 days | 23.60 ± 4.87 million/mL (vs. 453.00 ± 65.30 million/mL in control) |

| Sperm Density | This compound | 50 mg/kg/day | 135 days | Azoospermia |

| Seminal Glycerylphosphorylcholine (GPC) | This compound | 50 mg/kg/week or 50 mg/kg/day | 150 days | Significant reversible depletion |

Table 2: Effects of Lonidamine on Testicular Parameters in Mice

| Parameter | Treatment Group | Dose | Duration | Result |

| Testicular Sperm Head Concentration | Lonidamine | 100 mg/kg (single dose) | 48 hours | ~50% reduction compared to control |

| Testicular Weight | Lonidamine | 100 mg/kg (single dose) | 24-48 hours | Significant increase |

| Intratesticular Testosterone | Lonidamine | 100 mg/kg (single dose) | 24-48 hours | Decrease |

| Intratesticular 17OH-progesterone | Lonidamine | 100 mg/kg (single dose) | 24-48 hours | Increase |

Inferred Mechanisms of Action on Sertoli Cell Function

While direct evidence is sparse for this compound, studies on lonidamine in other cell types, particularly cancer cells, suggest potential mechanisms that may be relevant to its effects on Sertoli cells. Lonidamine is known to target cellular energy metabolism.

Energy Metabolism

Lonidamine has been shown to inhibit glycolysis and mitochondrial respiration in tumor cells. It is proposed to act by inhibiting mitochondrially-bound hexokinase, the mitochondrial pyruvate carrier (MPC), and complex II of the electron transport chain. This leads to a depletion of cellular ATP. However, one study reported that lonidamine did not affect respiration or glycolysis in normal rat Sertoli cells, suggesting a different sensitivity or metabolic organization in this cell type compared to tumor cells.

Cell Adhesion and Cytoskeleton

A primary effect of lonidamine and its analogues is the disruption of the Sertoli-germ cell junctions. This leads to the sloughing of immature germ cells into the lumen of the seminiferous tubules. This suggests an impact on the expression or function of junctional proteins and the underlying cytoskeleton.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on Sertoli cell function.

Sertoli Cell Isolation and Culture

-

Objective: To obtain a pure population of Sertoli cells for in vitro experiments.

-

Methodology:

-

Testes are decapsulated from 20-day-old rats, and the tunica albuginea is removed.

-

Seminiferous tubules are isolated by enzymatic digestion, typically using a solution containing collagenase and DNase.

-

A second enzymatic digestion with trypsin and hyaluronidase is performed to dissociate the tubular cells.

-

The resulting cell suspension is filtered to remove cell clumps.

-

To remove contaminating germ cells, the cell suspension is subjected to a hypotonic shock by incubation in a hypotonic buffer.

-

Sertoli cells are seeded in culture plates coated with an appropriate extracellular matrix substrate (e.g., Matrigel) and cultured in a suitable medium (e.g., DMEM/F12) supplemented with growth factors and hormones.

-

Purity of the culture can be assessed by microscopy and immunostaining for Sertoli cell-specific markers like GATA-4 and SOX9.

-

Lactate Production Assay

-

Objective: To quantify the effect of this compound on lactate secretion by Sertoli cells.

-

Methodology:

-

Sertoli cells are cultured to near confluence in multi-well plates.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 24 hours), the culture medium is collected.

-

The medium is deproteinized, for example, by precipitation with perchloric acid followed by neutralization.

-

Lactate concentration in the deproteinized medium is determined using a commercial lactate assay kit. These kits typically utilize an enzymatic reaction where lactate is oxidized to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric or fluorometric probe, and the signal is measured with a spectrophotometer or fluorometer.

-

Lactate levels are normalized to the total protein content of the cells in each well.

-

Androgen-Binding Protein (ABP) Secretion Assay

-

Objective: To measure the effect of this compound on the secretion of ABP by Sertoli cells.

-

Methodology:

-

Sertoli cells are cultured as described above.

-

Cells are treated with different concentrations of this compound.

-

After the treatment period, the culture medium is collected.

-

The concentration of ABP in the medium is measured. A common method is a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) using a specific antibody against ABP.

-

Alternatively, a ligand-binding assay can be performed using radiolabeled dihydrotestosterone (DHT) to measure functional ABP.

-

ABP levels are normalized to the total cell protein content.

-

Intracellular ATP Level Assay

-

Objective: To determine the impact of this compound on the energy status of Sertoli cells.

-

Methodology:

-

Sertoli cells are cultured in opaque-walled multi-well plates suitable for luminescence measurements.

-

Cells are treated with this compound for the desired duration.

-

A commercial ATP assay reagent (e.g., CellTiter-Glo®) is added directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, luciferin.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

The luminescence is measured using a luminometer, which is directly proportional to the intracellular ATP concentration.

-

ATP levels can be quantified by comparing the luminescence of treated samples to a standard curve of known ATP concentrations.

-

Western Blot Analysis of Junctional Proteins

-

Objective: To investigate the effect of this compound on the expression of key proteins involved in Sertoli-germ cell junctions (e.g., N-cadherin, β-catenin) and the blood-testis barrier (e.g., claudin-11, occludin).

-

Methodology:

-

Sertoli cells are treated with this compound.

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the junctional proteins of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence Staining of Cytoskeletal Components

-

Objective: To visualize the effects of this compound on the organization of the Sertoli cell cytoskeleton (e.g., actin filaments, microtubules).

-

Methodology:

-

Sertoli cells are grown on glass coverslips.

-

After treatment with this compound, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin or normal serum).

-

The cells are incubated with primary antibodies against cytoskeletal proteins (e.g., anti-β-actin, anti-α-tubulin).

-

After washing, the cells are incubated with fluorophore-conjugated secondary antibodies.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

The cells are visualized using a fluorescence or confocal microscope.

-

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on Sertoli cell function.

Postulated Signaling Pathways Affected by Tolinidamine/Lonidamine

Based on studies with lonidamine, the following signaling pathways may be affected in Sertoli cells. It is important to note that these are inferred pathways and require direct experimental validation for this compound in Sertoli cells.

Logical Framework of this compound's Antispermatogenic Action

This diagram illustrates the logical progression from this compound exposure to the disruption of spermatogenesis.

Conclusion and Future Directions

Tolinidamine demonstrates significant potential as a non-hormonal male contraceptive agent through its targeted disruption of Sertoli cell function, leading to impaired spermatogenesis. While the overarching effects on sperm parameters are documented, a detailed understanding of the molecular mechanisms within Sertoli cells remains to be fully elucidated. The available data, largely inferred from its analogue lonidamine, points towards interference with cellular energy metabolism and the integrity of cell-cell junctions.

Future research should prioritize direct investigation into the effects of this compound on key Sertoli cell functions. Quantitative analysis of lactate production, ABP secretion, and intracellular ATP levels in response to this compound treatment will be crucial. Furthermore, proteomic and transcriptomic studies would help to identify the specific signaling pathways and molecular targets of this compound in Sertoli cells, distinguishing its action from that of lonidamine and providing a more complete picture of its potential as a male contraceptive.

References

The Pharmacokinetics and Pharmacodynamics of Tolnidamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, an indazole-carboxylic acid derivative, has been investigated primarily for its potent antispermatogenic activity, presenting a potential avenue for the development of non-hormonal male contraceptives. Its mechanism of action, while not fully elucidated, is understood to involve the disruption of testicular energy metabolism and direct effects on Sertoli cells, leading to impaired spermatogenesis. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, drawing on available preclinical data and insights from its close analogue, lonidamine. Quantitative data are summarized in tabular format for clarity, and key molecular pathways and experimental workflows are visualized using diagrams. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Introduction

This compound, with the chemical name 1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid, is a member of the indazole-carboxylic acid class of compounds.[1] It has demonstrated significant antispermatogenic and potential antineoplastic activities.[1] The primary focus of this compound research has been its effect on male fertility, where it has been shown to induce a dose-dependent and potentially irreversible inhibition of sperm production.[2][3] This guide synthesizes the available scientific literature on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, providing a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its molecular mechanisms of action. Due to the limited availability of specific data for this compound, relevant data from its closely related analogue, lonidamine, is included for comparative purposes and to provide a more complete mechanistic picture.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of this compound is the disruption of spermatogenesis.[2] This is achieved through its action on key cellular components within the testes, particularly the Sertoli cells.

Effects on Sertoli Cells and Spermatogenesis

In vivo studies have demonstrated that this compound administration leads to a significant, dose-dependent reduction in sperm density. In rabbits, a daily oral dose of 50 mg/kg resulted in azoospermia after 135 days of treatment. The compound appears to directly target Sertoli cells, which are crucial for the support and nourishment of developing germ cells. In vitro studies on rat Sertoli cell-enriched cultures have shown that this compound can inhibit the secretion of important proteins like androgen-binding protein (ABP), transferrin, and testibumin, particularly in cells from younger animals. This disruption of Sertoli cell function is a key contributor to the overall antispermatogenic effect.

Molecular Mechanisms of Action

While the precise molecular signaling pathways affected by this compound are not fully characterized, extensive research on its analogue, lonidamine, provides significant insights into the likely mechanisms. Lonidamine is known to disrupt cellular energy metabolism, a mechanism that is likely shared by this compound. The key molecular targets of lonidamine include:

-

Mitochondrial Pyruvate Carrier (MPC): Lonidamine is a potent inhibitor of the MPC, which is responsible for transporting pyruvate into the mitochondria for oxidative phosphorylation. Inhibition of the MPC disrupts the Krebs cycle and electron transport chain, leading to a decrease in ATP production.

-

Monocarboxylate Transporters (MCTs): Lonidamine inhibits MCT1, MCT2, and MCT4, which are responsible for the transport of lactate across the plasma membrane. This inhibition leads to intracellular lactate accumulation and a decrease in intracellular pH (acidification), which can trigger apoptosis.

-

Mitochondrial Complex II (Succinate-Ubiquinone Reductase): Lonidamine also inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain, further impairing mitochondrial respiration.

These actions collectively lead to a profound disruption of cellular bioenergetics, which is particularly detrimental to highly metabolic cells like cancer cells and the cells involved in spermatogenesis.

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic data for this compound is scarce in the public domain. However, studies on lonidamine in both animals and humans provide a basis for understanding the likely ADME properties of this compound.

Absorption

Lonidamine is orally active and is absorbed from the gastrointestinal tract. In humans, peak plasma concentrations (Cmax) are typically reached within 0.5 to 5.5 hours after oral administration, though there is considerable inter-individual variability.

Distribution

Following absorption, lonidamine is distributed throughout the body. In a study using EGFR-targeted nanoparticles in mice, lonidamine showed accumulation in the liver, kidneys, and tumor tissue. The volume of distribution in humans has not been extensively reported.

Metabolism

The metabolic fate of this compound has not been described in detail. For lonidamine, it is known to be metabolized, and fluorescent metabolites have been detected in the plasma of patients. One of these metabolites was found to be a glucuronide conjugate.

Excretion

More than 70% of an administered dose of lonidamine is excreted in the urine. The apparent half-life of lonidamine in humans ranges from 2.5 to 11.7 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for lonidamine, which may serve as an estimate for this compound's profile.

Table 1: Pharmacokinetic Parameters of Oral Lonidamine in Humans

| Parameter | Value | Species | Study Population | Reference |

| Cmax | 6.5 - 40.9 µg/mL | Human | Cancer Patients | |

| Tmax | 0.75 - 5.5 hours | Human | Cancer Patients | |

| Half-life (t½) | 2.5 - 11.7 hours | Human | Cancer Patients | |

| Urinary Excretion | >70% of dose | Human | Cancer Patients |

Table 2: Pharmacodynamic Effects of this compound on Sperm Density in Rabbits

| Treatment Group | Dose | Duration | Sperm Density (million/mL) | Reference |

| Control | Vehicle | 150 days | 453.00 ± 65.30 | |

| Group B | 50 mg/kg/week | 150 days | 23.60 ± 4.87 | |

| Group C | 50 mg/kg/day | 135 days | Azoospermia |

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully available in the published literature. However, the general methodologies employed are described below.

In Vivo Animal Studies

-

Animal Models: Studies on the antispermatogenic effects of this compound have utilized male rabbits (Oryctolagus cuniculus) and rats.

-

Dosing: this compound was administered orally at varying doses and frequencies.

-

Sample Collection: Semen samples were collected to assess sperm density, motility, and morphology. Blood samples were collected for hematological and biochemical analysis. Testes were collected for histological examination.

-

Analytical Methods: Standard methods were used for semen analysis and clinical chemistry.

In Vitro Cell Culture Studies

-

Cell Lines: Primary Sertoli cell-enriched cultures from rats of different ages were used.

-

Treatment: this compound was added to the cell culture medium at various concentrations.

-

Assays: The effects of this compound on cell viability and protein secretion (e.g., ABP, transferrin) were assessed.

-

Analytical Methods: Protein levels in the culture medium were quantified using methods such as radioimmunoassay (RIA).

Pharmacokinetic Analysis

-

Sample Preparation: Plasma samples were prepared for analysis.

-

Analytical Technique: High-performance liquid chromatography (HPLC) with fluorescence detection has been used to quantify lonidamine in plasma. This method would likely be applicable to this compound as well.

Toxicology and Safety

This compound has been shown to cause irreversible inhibition of sperm production in a dose-dependent manner. In non-human primates, high doses of this compound were associated with reversible abnormal kidney function. Lonidamine has been reported to be hepatotoxic in dogs.

Conclusion and Future Directions

This compound is a potent antispermatogenic agent with a mechanism of action likely centered on the disruption of cellular energy metabolism in the testes, particularly within Sertoli cells. While its pharmacodynamic effects on spermatogenesis are well-documented, a comprehensive understanding of its pharmacokinetics and a detailed elucidation of its molecular signaling pathways are still lacking. The available data, largely supplemented by studies on its analogue lonidamine, suggest that this compound is orally active but may have variable absorption and a relatively short half-life.

Future research should focus on:

-

Conducting dedicated ADME studies for this compound to determine its precise pharmacokinetic profile.

-

Performing comparative pharmacokinetic studies between this compound and lonidamine to understand the impact of their structural differences.

-

Utilizing modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for more sensitive and specific quantification of this compound and its metabolites in biological matrices.

-

Employing transcriptomic and proteomic approaches to identify the specific signaling pathways in Sertoli cells that are modulated by this compound.

A more complete understanding of the pharmacokinetics and pharmacodynamics of this compound will be essential for its potential development as a safe and effective non-hormonal male contraceptive or as an antineoplastic agent.

References

- 1. Sertoli cell tight junction dynamics: their regulation during spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term sequelae of this compound on male reproduction and general body metabolism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Tolnidamine on Germ Cell Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, and its more extensively studied derivative Lonidamine, are indazole-carboxylic acid derivatives that have demonstrated significant effects on germ cell development, positioning them as compounds of interest for both male contraception and oncology. This technical guide provides an in-depth overview of the in vitro studies investigating the impact of these compounds on the intricate process of spermatogenesis. By examining the direct effects on germ cells and their supporting Sertoli cells, we can elucidate the molecular mechanisms underpinning their antispermatogenic activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.

Quantitative Data Summary

The following tables consolidate the available quantitative data from studies on this compound and its analogue, Lonidamine. It is important to note that much of the existing data comes from in vivo studies, which provide a systemic perspective, while in vitro data offers a more direct cellular-level understanding.

Table 1: Effects of this compound and Lonidamine on Germ Cell Parameters

| Compound | Model System | Concentration/Dose | Parameter Measured | Result | Reference |

| This compound | Rabbit (in vivo) | 50 mg/kg/day for 135 days | Sperm Density | Azoospermia | [1] |

| This compound | Rabbit (in vivo) | 50 mg/kg/week for 150 days | Sperm Density | 23.60 ± 4.87 million/mL (vs. 453.00 ± 65.30 million/mL in control) | [1] |

| Lonidamine | Pubertal Mice (in vivo) | 100 mg/kg (single dose) | Testicular Sperm Head Concentration | ~50% reduction of control value at 48h post-dosing | [2] |

| Lonidamine | Rat Cultured Seminiferous Epithelium (in vitro) | Low doses | [3H]Thymidine Incorporation | Significant inhibition in duplicating germ cells | [3] |

| Lonidamine | Human Small Cell Lung Cancer Cell Lines (in vitro) | >50 µg/mL | Growth Inhibition | Dose-dependent inhibition | [4] |

| Lonidamine | MCF-7 Human Breast Carcinoma Cells (in vitro) | 12-hour exposure | IC50 | ~365 µM | |

| Lonidamine | MCF-7 Human Breast Carcinoma Cells (in vitro) | 24-hour exposure | IC50 | ~170 µM |

Core Mechanism of Action: Disruption of Cellular Energy Metabolism

In vitro studies have revealed that the primary mechanism of action for Lonidamine, and by extension this compound, is the disruption of cellular energy metabolism, with a pronounced effect on mitochondria. This targeted action on energy pathways is particularly detrimental to cells with high energy demands, such as proliferating germ cells and cancer cells.

The key molecular targets include:

-

Mitochondrially-Bound Hexokinase: Inhibition of this enzyme disrupts the first step of glycolysis.

-

Mitochondrial Pyruvate Carrier (MPC): Blocking the transport of pyruvate into the mitochondria curtails the Krebs cycle and oxidative phosphorylation.

-

Respiratory Chain Complex II (Succinate-Ubiquinone Reductase): Inhibition of this complex impairs the electron transport chain.

-

Monocarboxylate Transporters (MCTs): This impedes the efflux of lactic acid, leading to intracellular acidification.

This multi-pronged attack on cellular respiration leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro effects of this compound on germ cell development.

Isolation and Culture of Testicular Germ Cells

This protocol describes the isolation of a mixed population of testicular germ cells from rodents for subsequent toxicity and mechanistic studies.

-

Tissue Preparation: Euthanize immature (e.g., 20-day-old) rats or mice. Decapsulate testes and place them in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM).

-

Enzymatic Digestion: Mince the testicular tissue and transfer it to a solution of DMEM containing collagenase (1 mg/mL) and DNase I (10 µg/mL). Incubate at 37°C for 15-20 minutes with gentle agitation.

-

Cell Dissociation: Allow the seminiferous tubules to settle, remove the supernatant, and wash the tubules with fresh DMEM. Add a fresh solution of DMEM containing trypsin (1 mg/mL) and DNase I (10 µg/mL) and incubate for 10-15 minutes at 37°C.

-

Cell Separation: Gently pipette the tubule suspension to release the cells. Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove cell clumps and tubule fragments.

-

Cell Culture: Centrifuge the filtered cell suspension, resuspend the pellet in a complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics), and plate the cells in culture dishes.

-

This compound Treatment: After allowing the cells to attach and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or Lonidamine for the desired exposure time.

Germ Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Seed the isolated germ cells in a 96-well plate at a density of approximately 1 x 105 cells per well and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Radiolabeling: Add [3H]Thymidine (typically 1 µCi/well) to each well and incubate for an additional 4-6 hours.

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with phosphate-buffered saline (PBS) to remove unincorporated [3H]Thymidine.

-

Scintillation Counting: Place the dried filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture germ cells in 6-well plates and treat with this compound for the desired time.

-

Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

-

Cell Preparation and Treatment: Culture germ cells on glass coverslips or in 96-well black-walled plates and treat with this compound.

-

Staining with JC-1: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Incubate the treated cells with JC-1 staining solution (typically 5 µM) for 20-30 minutes at 37°C.

-

Imaging and Quantification: Wash the cells with PBS and observe them under a fluorescence microscope. The ratio of red to green fluorescence can be quantified to determine the change in ΔΨm.

Signaling Pathways and Visualizations

This compound's impact on germ cell development is mediated through complex signaling pathways, primarily culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro analysis of this compound on germ cells.

This compound's Impact on Cellular Energy Metabolism

Caption: this compound's inhibitory effects on cellular energy metabolism.

Proposed Signaling Pathways of this compound-Induced Germ Cell Apoptosis

Caption: Proposed intrinsic and extrinsic pathways of germ cell apoptosis.

Conclusion

The in vitro evidence strongly suggests that this compound and its analogue Lonidamine disrupt germ cell development primarily by targeting cellular energy metabolism. This leads to a cascade of events including reduced proliferation and the induction of apoptosis through both intrinsic and extrinsic pathways. While further in vitro studies are needed to establish a more precise dose-response relationship and to fully delineate the signaling networks, the existing data provide a solid foundation for understanding the antispermatogenic properties of these compounds. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at refining our knowledge of this compound's effects on male reproduction.

References

- 1. Long-term sequelae of this compound on male reproduction and general body metabolism in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lonidamine transiently affects spermatogenesis in pubertal CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lonidamine effect on male rat germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro effects of lonidamine combined with cisplatin in human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of Tolnidamine on Cancer Cell Energy Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides a unique therapeutic window. Tolnidamine, an indazole-carboxylic acid derivative, and its close, more extensively studied analog, lonidamine, are potent modulators of cellular energy metabolism.[1][2][3] These compounds disrupt the bioenergetic state of neoplastic cells through a multi-pronged attack on glycolysis, mitochondrial respiration, and lactate transport.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which this compound and its analogs impact key metabolic pathways in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.

Introduction: Targeting the Metabolic Engine of Cancer

Conventional anticancer therapies often target DNA replication and cell division, processes common to both cancerous and healthy proliferating cells, leading to significant off-target toxicity. A more targeted approach involves exploiting the unique metabolic phenotype of tumor cells. Most cancer cells, even in the presence of sufficient oxygen, favor metabolizing glucose to lactate rather than through oxidative phosphorylation in the mitochondria. This metabolic reprogramming supports the anabolic demands required for rapid cell growth and proliferation.

This compound and its analog lonidamine are pioneering drugs in the field of metabolic cancer therapy. Initially investigated for their antispermatogenic properties, their ability to interfere with the energy metabolism of tumor cells soon became a primary focus. Unlike cytotoxic agents that affect nucleic acid or protein synthesis, these compounds exert their antineoplastic effects by inducing a severe energy crisis within the cancer cell, leading to cytostasis and cell death. This document details the specific molecular targets and the downstream metabolic consequences of this compound administration in cancer cells.

Core Mechanisms of Metabolic Disruption

Lonidamine, for which the most detailed mechanistic data is available, disrupts cancer cell energy metabolism via three primary, interconnected mechanisms: inhibition of glycolysis, impairment of mitochondrial function, and blockade of lactate efflux.

Inhibition of Aerobic Glycolysis

A hallmark of many cancer cells is the overexpression and mitochondrial association of Hexokinase-II (HKII), the enzyme that catalyzes the first committed step of glycolysis. Lonidamine selectively inhibits this mitochondrially-bound HKII. This action is particularly effective against tumor cells, as this form of the enzyme is largely absent in normal differentiated tissues. By inhibiting HKII, lonidamine directly curtails the glycolytic flux, reducing the cell's ability to generate ATP and biosynthetic precursors from glucose.

Impairment of Mitochondrial Respiration

While cancer cells are highly glycolytic, many still rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy and metabolic intermediates. Lonidamine targets mitochondria through several critical interventions:

-

Mitochondrial Pyruvate Carrier (MPC) Inhibition: Lonidamine is a potent inhibitor of the MPC, which is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix—a crucial step linking glycolysis to the citric acid cycle. MPC inhibition is considered a highly sensitive target for lonidamine, effectively uncoupling glycolysis from mitochondrial oxidation.

-

Electron Transport Chain (ETC) Disruption: The drug directly inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain. It also interferes with Complex I. This blockade disrupts the flow of electrons, impairing OXPHOS, reducing ATP synthesis, and leading to the generation of cytotoxic reactive oxygen species (ROS).

Blockade of Lactate Efflux and Induction of Acidosis

The high rate of glycolysis in cancer cells results in the production of large quantities of lactic acid. To avoid toxic intracellular acidification, cancer cells upregulate monocarboxylate transporters (MCTs), primarily MCT1 and MCT4, to expel lactate and protons into the tumor microenvironment. Lonidamine competitively inhibits MCT1, MCT2, and MCT4, trapping lactic acid within the cancer cell. This leads to a rapid and significant drop in intracellular pH (pHi) and a depletion of cellular ATP reserves, creating a profoundly hostile intracellular environment.

Downstream Consequences and Therapeutic Impact

The combined assault on glycolysis, mitochondrial function, and pH regulation triggers a cascade of events culminating in cancer cell death.

-

Severe ATP Depletion: By simultaneously inhibiting both major ATP-producing pathways (glycolysis and OXPHOS), lonidamine causes a profound and sustained decrease in cellular nucleoside triphosphate (NTP) levels. This energy crisis halts the anabolic processes necessary for cell survival and proliferation.

-

Intracellular Acidification: The inhibition of MCTs leads to the accumulation of lactate and a severe drop in pHi. This acidic internal environment can destabilize proteins, inhibit enzymatic activity, and interfere with DNA repair mechanisms.

-

Induction of Cell Death: The culmination of ATP depletion, oxidative stress from mitochondrial disruption, and intracellular acidification can trigger programmed cell death pathways, including apoptosis and autophagy. Lonidamine has been shown to open the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c.

The following diagram illustrates the multi-targeted mechanism of action.

References

- 1. Adjudin - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjudin - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antispermatogenic Potential of Tolnidamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, an indazole-carboxylic acid derivative, has demonstrated significant antispermatogenic properties in various preclinical models. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's effects on spermatogenesis. By targeting the intricate interplay between Sertoli cells and developing germ cells, this compound disrupts the structural and signaling integrity of the seminiferous epithelium, leading to a reversible inhibition of sperm production. This document summarizes key quantitative data from animal studies, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in reproductive biology and contraceptive development.

Introduction

The quest for non-hormonal male contraceptives has led to the investigation of various compounds that can reversibly suppress spermatogenesis without impacting systemic hormone levels. This compound has emerged as a promising candidate in this area. It exerts its antispermatogenic activity primarily by targeting Sertoli cells and their junctions with germ cells within the seminiferous epithelium.[1][2] This targeted action leads to the premature exfoliation of spermatids and a subsequent reduction in sperm counts. This guide delves into the experimental evidence and molecular mechanisms that define this compound's potential as a male contraceptive agent.

Mechanism of Action: Disruption of Sertoli-Germ Cell Adhesion

The primary mechanism of this compound's antispermatogenic effect is the targeted disruption of the adhesive junctions between Sertoli cells and developing spermatids, particularly the apical ectoplasmic specialization (ES). This leads to the premature release of immature germ cells into the tubular lumen. While the direct molecular targets of this compound are not fully elucidated, studies on its analogues, Adjudin and Gamendazole, provide significant insights into the likely signaling pathways involved.

Implicated Signaling Pathways

The disruption of the apical ES is a complex process involving the remodeling of the actin cytoskeleton within Sertoli cells. Key signaling cascades implicated in this process, and likely affected by this compound, include:

-

Rho GTPase Signaling: The RhoB/ROCK/LIMK pathway is crucial for regulating the dynamics of Sertoli-germ cell adherens junctions. It is hypothesized that this compound, similar to its analogue Adjudin, may activate this pathway, leading to cytoskeletal rearrangements that weaken cell adhesion.

-

Focal Adhesion Kinase (FAK) and mTORC1 Signaling: These pathways are integral to cell adhesion and survival. This compound may perturb these signaling networks, contributing to the breakdown of the apical ES.

-

Heat Shock Proteins and Protein Synthesis: The analogue Gamendazole has been shown to target HSP90AB1 and EEF1A1. These proteins are involved in the folding and stability of client proteins, including kinases like AKT1, which are important for maintaining junctional integrity. Disruption of these processes can lead to the degradation of key structural and signaling molecules.

Quantitative Data from Preclinical Studies

The antispermatogenic effects of this compound have been quantified in several animal models. The following tables summarize the key findings.

Table 1: Effects of this compound on Sperm Parameters in Rabbits

| Treatment Group | Dose | Duration | Sperm Density (million/mL) | Fertility |

| Control (Vehicle) | - | 150 days | 453.00 ± 65.30 | Unimpaired |

| This compound | 50 mg/kg/week | 150 days | 23.60 ± 4.87 | Unimpaired |

| This compound | 50 mg/kg/day | 135 days | Azoospermia | Zero |

Data from a study on Oryctolagus cuniculus rabbits.[3]

Table 2: Effects of this compound on Sperm Parameters in Langur Monkeys

| Treatment Regimen | Dose | Time to Severe Oligospermia | Reversibility of Sperm Density (after 150 days recovery) |

| Twice a week | 50 mg/kg | 75 days | Did not return to normal |

| Alternate day | 50 mg/kg | 45 days | Did not return to normal |

Data from a study on Presbytis entellus monkeys.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating this compound.

Animal Models and Dosing Regimen

-

Species: New Zealand White Rabbits (Oryctolagus cuniculus), Langur Monkeys (Presbytis entellus).

-

Housing: Animals are housed in individual cages under controlled temperature and light-dark cycles with ad libitum access to food and water.

-

Drug Administration: this compound is typically suspended in a vehicle (e.g., gum acacia in distilled water) and administered orally via gavage.

-

Dosing: Doses have ranged from 40 to 500 mg/kg body weight in single or multiple dose studies.[1] Long-term studies have utilized daily or intermittent (e.g., twice weekly) dosing schedules.

Semen Analysis

-

Collection: Semen is collected using an artificial vagina.

-

Macroscopic Examination: Volume, color, and pH are recorded.

-

Microscopic Examination:

-

Sperm Motility: Assessed by observing a drop of semen under a microscope and estimating the percentage of progressively motile sperm.

-

Sperm Viability: Determined using a vital stain (e.g., eosin-nigrosin), where dead sperm take up the stain.

-

Sperm Concentration: Measured using a hemocytometer after appropriate dilution.

-

Sperm Morphology: Evaluated from stained smears to identify abnormal forms.

-

Testicular Histology

-

Tissue Preparation: Testes are fixed in Bouin's fluid, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

-

Sectioning: 5 µm thick sections are cut using a microtome.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize the cellular architecture of the seminiferous tubules.

-

Analysis: Stained sections are examined under a light microscope to assess the integrity of the seminiferous epithelium, the presence and stages of germ cells, and any signs of damage to Sertoli cells.

Hormone Assays

-

Sample Collection: Blood samples are collected periodically, and serum is separated by centrifugation.

-

Testosterone Measurement: Serum testosterone levels are quantified using radioimmunoassay (RIA). This involves the competitive binding of radiolabeled and unlabeled testosterone to a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of testosterone in the sample.

Concluding Remarks

This compound demonstrates potent, dose-dependent antispermatogenic effects in preclinical models, primarily through the disruption of Sertoli-germ cell adhesion. While the precise molecular targets are still under investigation, evidence from analogous compounds strongly suggests an interference with signaling pathways that regulate the actin cytoskeleton within Sertoli cells. The reversibility of its effects, particularly at lower doses, and the lack of significant impact on systemic testosterone levels make this compound and its derivatives compelling candidates for further development as non-hormonal male contraceptives. Future research should focus on elucidating the specific molecular interactions of this compound within the Sertoli cell to refine its therapeutic potential and assess its long-term safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adjudin disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

Tolnidamine: A Technical Guide to a Potential Non-Hormonal Male Contraceptive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, an indazole-carboxylic acid derivative, and its analogs represent a promising avenue in the development of non-hormonal male contraception. These compounds primarily exert their contraceptive effect by disrupting the intricate adhesion between Sertoli cells and developing germ cells within the seminiferous tubules, leading to the premature release of immature spermatids and subsequent infertility. This mechanism of action is notably independent of the hypothalamic-pituitary-gonadal axis, thereby avoiding interference with systemic testosterone levels. This technical guide provides a comprehensive overview of the core preclinical data on this compound and its key derivatives, Adjudin and gamendazole. It details their mechanism of action, summarizes quantitative efficacy and safety data from animal models, outlines key experimental protocols for their evaluation, and visualizes the known signaling pathways involved.

Mechanism of Action: Targeting Sertoli-Germ Cell Adhesion

The primary contraceptive effect of this compound and its analogs stems from the targeted disruption of cell adhesion within the seminiferous epithelium. This action is highly specific to the apical ectoplasmic specialization (ES) , a unique, actin-rich adherens junction that anchors late-stage spermatids to Sertoli cells.

The process unfolds as follows:

-

Targeting Apical ES: this compound and its derivatives selectively target the apical ES.

-

Disruption of Adhesion: This leads to a breakdown of the adhesive junctions between Sertoli cells and mature spermatids.

-

Premature Exfoliation: The weakened adhesion results in the premature release, or "exfoliation," of immature spermatids into the lumen of the seminiferous tubules.

-

Reversible Infertility: This process primarily affects later-stage spermatids, while spermatogonia and spermatogonial stem cells remain largely unaffected. This cellular specificity allows for the repopulation of the seminiferous epithelium and the restoration of fertility upon cessation of treatment.

Crucially, this mechanism does not alter the systemic levels of crucial reproductive hormones such as testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH), a significant advantage over hormonal contraceptive approaches.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies of this compound and its derivatives in various animal models.

Table 1: Efficacy of this compound and its Derivatives in Animal Models

| Compound | Animal Model | Dosage | Route of Administration | Efficacy | Time to Infertility | Reversibility | Reference(s) |

| This compound | Rabbit | 50 mg/kg/day for 150 days | Oral | Azoospermia | 135 days | Spermatozoa reappeared after 30 days of recovery but remained < 5 million/mL | [3] |

| Rabbit | 50 mg/kg/week for 150 days | Oral | Sperm density reduced to 23.60 million/mL (vs 453.00 million/mL in control) | 150 days | Sperm density did not return to control levels even at 150 days post-treatment | [3] | |

| Adjudin | Rat | 50 mg/kg (two doses, one per week) | Oral Gavage | 100% infertility | ~5 weeks | 100% fertility rebound by ~11 weeks | [4] |

| Rabbit | 25 mg/kg (weekly for 4 weeks) | Intravenous | >95% germ cell absence from seminiferous epithelium | 4 weeks | Spermatogenesis recovery monitored after cessation | ||

| Gamendazole | Rat | 6 mg/kg (single dose) | Oral | 100% infertility | 3 weeks | Fertility returned by 9 weeks in 4 out of 7 animals | |

| Rat | 3 mg/kg (single dose) | Oral | 100% infertility | Not specified | 100% fertility return in 4 out of 6 animals |

Table 2: Effects of this compound on Sperm Parameters in Rabbits (50 mg/kg/day for 150 days)

| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) |

| Sperm Density (million/mL) | 453.00 ± 65.30 | 0 (Azoospermia) |

| Sperm Motility | Normal | Reversible impairment |

| Sperm Vitality | Normal | Reversible impairment |

| Sperm Morphology | Normal | Reversible impairment |

| Data derived from |

Table 3: Hormonal Profile in this compound-Treated Animals

| Compound | Animal Model | Dosage | Effect on Testosterone | Effect on LH | Effect on FSH | Reference(s) |

| This compound | Rabbit | 50 mg/kg/day for 150 days | Unchanged | Unchanged | Unchanged | |

| Adjudin | Rat | 50 mg/kg (two doses, one per week) | Undisturbed | Undisturbed | Undisturbed | |

| 2,4-toluenediamine (TDA) | Rat | 0.03% in diet for 10 weeks | Reduced | Increased | Not specified |

Experimental Protocols

This section provides an overview of key experimental protocols used in the preclinical evaluation of this compound and its analogs.

Assessment of Antispermatogenic Activity in Rodent Models

-